molecular formula C24H34N2O4 B2783596 2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol CAS No. 2230789-76-9

2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol

Cat. No.: B2783596
CAS No.: 2230789-76-9
M. Wt: 414.546
InChI Key: VFRZZSIMJIFYHN-PSWAGMNNSA-N
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Description

The compound 2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol is a structurally complex molecule featuring a 1,4-dioxane ring substituted with benzyl and hydroxyethylamino groups.

Properties

IUPAC Name

2-[benzyl-[[(2S,5R)-5-[[benzyl(2-hydroxyethyl)amino]methyl]-1,4-dioxan-2-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c27-13-11-25(15-21-7-3-1-4-8-21)17-23-19-30-24(20-29-23)18-26(12-14-28)16-22-9-5-2-6-10-22/h1-10,23-24,27-28H,11-20H2/t23-,24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZZSIMJIFYHN-PSWAGMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CN(CCO)CC2=CC=CC=C2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC[C@H](O1)CN(CCO)CC2=CC=CC=C2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxane ring structure, which is significant in medicinal chemistry due to its ability to influence pharmacokinetic properties. The presence of benzyl and hydroxyethyl groups may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Some derivatives of benzyl compounds have been identified as anticonvulsants. For instance, N-benzyl derivatives have shown efficacy in various animal models for epilepsy, demonstrating protective effects against induced seizures .
  • Inhibition of Sodium-Dependent Glucose Cotransporters (SGLT) : Related compounds have been reported to inhibit SGLT, suggesting potential applications in managing diabetes by reducing glucose reabsorption in the kidneys .

The mechanisms underlying the biological activities of this compound can be multifaceted:

  • Anticonvulsant Mechanism : The anticonvulsant effects may involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory neurotransmission .
  • SGLT Inhibition : The inhibition of SGLT can lead to decreased glucose levels in the bloodstream by preventing glucose reabsorption in renal tubules. This mechanism is crucial for developing diabetes medications .

Case Study 1: Anticonvulsant Efficacy

A study investigated the anticonvulsant properties of a related benzyl compound (AS-1), which demonstrated significant protection across various seizure models. The study highlighted that AS-1 effectively delayed seizure progression in a kindling model induced by pentylenetetrazole (PTZ), showing dose-dependent efficacy at 15 mg/kg to 60 mg/kg doses .

Case Study 2: SGLT Inhibition

Another study focused on the inhibitory effects of benzyl derivatives on SGLT. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for evaluating the safety and efficacy of new compounds:

  • Absorption : Compounds similar to this one have shown good permeability in the parallel artificial membrane permeability assay.
  • Metabolism : Studies indicate favorable metabolic stability with minimal interaction with cytochrome P450 enzymes, which is crucial for reducing drug-drug interactions.
  • Excretion : The compound's excretion pathways remain to be fully elucidated but are essential for understanding its pharmacokinetics.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares motifs with several benzylamino-ethanol derivatives, differing primarily in substituents and ring systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reference
2-[benzyl({[(2R,5S)-5-{[benzyl(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl})amino]ethan-1-ol 1,4-dioxane core, dual benzyl groups, hydroxyethylamino branches Not explicitly provided
2-((3,4-Bis(benzyloxy)benzyl)amino)ethanol hydrochloride Benzyloxy-substituted benzene, ethanolamine backbone C23H26ClNO3 412.91 g/mol
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol Cyclohexane ring, benzyl-methylamino group, hydroxyl substituent C14H21NO 219.32 g/mol
2-(2-{2-[benzyl(methyl)amino]ethoxy}ethoxy)acetic acid Ethylene glycol linker, benzyl-methylamino group, carboxylic acid terminus C14H21NO4 267.33 g/mol

Key Observations :

  • The 1,4-dioxane core in the target compound distinguishes it from cyclohexane () or linear ethylene glycol derivatives ().
  • Benzyl groups are common across analogs, but their positioning (e.g., on aromatic rings in ) affects electronic and steric properties.
Physicochemical Properties
  • logP and Solubility :
    The cyclohexane derivative () has a logP of 1.96, indicating moderate lipophilicity. The target compound’s dioxane ring and polar hydroxyethyl groups may lower its logP compared to purely aromatic analogs (e.g., ).
  • Hydrogen Bonding: Compounds with hydroxyethylamino groups (e.g., ’s 2-aminobenzyl alcohol derivatives) exhibit hydrogen-bond donor/acceptor counts that influence solubility and membrane permeability.

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